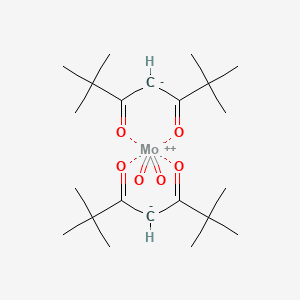
Dioxomolybdenum(2+);2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxomolybdenum(2+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where dioxomolybdenum(2+) is complexed with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and versatility in various chemical reactions. The ligand, 2,2,6,6-tetramethylheptane-3,5-dione, is a bidentate ligand that forms stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxomolybdenum(2+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of molybdenum trioxide with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dioxomolybdenum(2+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state molybdenum complexes.
Substitution: The ligand can be substituted with other ligands to form different complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various molybdenum complexes with different oxidation states and ligand environments. These products have diverse applications in catalysis and materials science .
Scientific Research Applications
Dioxomolybdenum(2+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of dioxomolybdenum(2+);2,2,6,6-tetramethylheptane-3,5-dione involves the coordination of the ligand to the molybdenum center, which stabilizes the metal ion and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molybdenum complexes with different ligands, such as:
- Molybdenum hexacarbonyl
- Molybdenum acetylacetonate
- Molybdenum oxalate
Uniqueness
The uniqueness of dioxomolybdenum(2+);2,2,6,6-tetramethylheptane-3,5-dione lies in its stability and versatility as a catalyst and precursor for various chemical reactions. Its bidentate ligand provides strong coordination to the molybdenum center, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H38MoO6 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
dioxomolybdenum(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7H,1-6H3;;;/q2*-1;+2;; |
InChI Key |
KMTSHNUFIIKJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.O=[Mo+2]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















